molecular formula C21H19FN6O2 B2418458 benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040651-33-9

benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2418458
CAS No.: 1040651-33-9
M. Wt: 406.421
InChI Key: AABRCGXBVPZOCQ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound featuring a benzofuran core, a fluorophenyl group, and a tetrazol-piperazine moiety. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, pharmacology, and material science.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with its target, EGFR, by binding to it . This binding inhibits the activity of EGFR, preventing the receptor from triggering the signal transduction pathways that lead to DNA synthesis and cell proliferation. The compound’s interaction with EGFR results in the inhibition of cancer cell growth .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting the proliferation of cancer cells.

Pharmacokinetics

The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth . By binding to and inhibiting EGFR, the compound prevents the receptor from activating signal transduction pathways that lead to DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth .

Action Environment

The action of the compound can be influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically begins with the preparation of benzofuran. Benzofuran is obtained by cyclodehydration of 2-hydroxybenzyl alcohol under acidic conditions.

  • Subsequent steps involve the introduction of the piperazine and tetrazole groups. This may include the reaction of benzofuran with a suitable piperazine derivative under nucleophilic substitution conditions.

  • The tetrazole group is often introduced through a cycloaddition reaction involving an azide and nitrile precursor under the influence of a catalytic amount of copper(I) ions (CuAAC reaction).

Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimizing each step for efficiency and yield. Key considerations include the use of cost-effective reagents, sustainable solvents, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, leading to various oxidative states and derivatives.

  • Reduction: Selective reduction can be performed on specific parts of the molecule, such as the fluorophenyl group.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and benzofuran moieties.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Use of reagents like alkyl halides, nucleophiles, or electrophiles under suitable conditions.

Major Products

  • Oxidative derivatives include ketones, alcohols, or carboxylic acids.

  • Reduced products might involve the removal of fluorine or hydrogenation of double bonds.

  • Substituted products vary depending on the reagent used, introducing groups such as alkyl, aryl, or heteroatoms.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing novel organic compounds and polymers.

  • Biology: Employed in the study of biological systems due to its functional group diversity and ability to form hydrogen bonds.

  • Medicine: Explored for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

  • Industry: Utilized in materials science for creating advanced materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives: Compounds like benzofuran-3-ylmethanone or benzofuran-5-carboxylic acid.

  • Tetrazole-piperazine compounds: Examples include 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine derivatives.

Uniqueness

  • Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its combination of functional groups, offering a unique blend of chemical reactivity and biological activity that is not commonly found in simpler compounds.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABRCGXBVPZOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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